5-(4-iso-Propylphenyl)-5-oxovaleric acid
CAS No.: 18847-18-2
Cat. No.: VC21053065
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18847-18-2 |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
| Standard InChI Key | ZDLSMQFJULLIEF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Introduction
Chemical Identity and Structure
5-(4-iso-Propylphenyl)-5-oxovaleric acid, also known as 5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid or Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo-, is a crystalline organic compound identified by CAS number 18847-18-2 . The compound has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol .
The structural representation of the compound can be characterized by the following identifiers:
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| InChI | InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
| SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
| InChIKey | ZDLSMQFJULLIEF-UHFFFAOYSA-N |
The molecule consists of a 4-isopropylphenyl group connected to a ketone function, which is further attached to a butanoic acid chain. This structure gives the compound both hydrophobic and hydrophilic regions, suggesting potential biological activity and chemical reactivity .
Physical and Chemical Properties
The physical and chemical properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid determine its behavior in various environments and reactions. Based on experimental and predicted data, the following properties have been documented:
*Value inferred from similar compounds
The compound exhibits typical carboxylic acid properties, including acidity and the ability to form esters, amides, and other derivatives. The isopropyl group on the phenyl ring enhances lipophilicity, potentially affecting its solubility and partition coefficient in biological systems .
Synthesis Methods
The synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid can be achieved through several reaction pathways. Based on the available literature, the following method has been documented:
Related Compounds and Structure-Activity Relationships
5-(4-iso-Propylphenyl)-5-oxovaleric acid belongs to a family of phenyloxovaleric acids with varied substituents on the phenyl ring. The following related compounds have been identified:
| Compound | CAS Number | Molecular Weight | Distinguishing Feature |
|---|---|---|---|
| 5-(4-tert-Butylphenyl)-5-oxovaleric acid | 97692-66-5 | 248.32 | tert-Butyl group instead of isopropyl |
| 5-(4-n-Propylphenyl)-5-oxovaleric acid | 34670-05-8 | 234.30 | n-Propyl group instead of isopropyl |
| 5-(4-Ethylphenyl)-5-oxovaleric acid | 34670-04-7 | 220.27 | Ethyl group instead of isopropyl |
| 5-(4-Methylphenyl)-5-oxovaleric acid | 833-85-2 | Not specified | Methyl group instead of isopropyl |
| 5-Phenyl-5-oxovaleric acid (unsubstituted) | 1501-05-9 | 206.24 | No alkyl substituent |
These structural variations provide insight into structure-activity relationships within this compound class. The size and position of the alkyl substituent affect properties such as lipophilicity, melting point, and potentially biological activity .
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